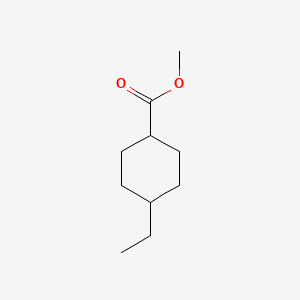

Methyl 4-ethylcyclohexane-1-carboxylate

Beschreibung

Methyl 4-ethylcyclohexane-1-carboxylate is an ester derivative of cyclohexane featuring an ethyl substituent at the 4-position and a methyl ester group at the 1-position. The ethyl group enhances steric bulk and lipophilicity compared to simpler cyclohexane carboxylates, influencing solubility and reactivity .

Eigenschaften

IUPAC Name |

methyl 4-ethylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEHHONJTYBLJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567232 | |

| Record name | Methyl 4-ethylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828271-40-5 | |

| Record name | Methyl 4-ethylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-ethylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-ethylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl 4-ethylcyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation and crystallization are used to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of the ester group is a fundamental reaction, yielding the corresponding carboxylic acid under acidic or basic conditions.

Mechanistic Insight :

-

Acidic conditions protonate the ester carbonyl, enhancing nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .

Transesterification

The methyl ester undergoes exchange with other alcohols under catalytic conditions.

Industrial Relevance :

Scandium triflate-catalyzed transesterification is scalable and avoids harsh acids/bases, aligning with green chemistry principles .

Reduction Reactions

The ester group can be reduced to a primary alcohol or other intermediates.

Steric Effects :

The ethyl substituent slightly impedes reagent access to the ester carbonyl, necessitating extended reaction times compared to less hindered analogs.

Oxidation Reactions

Oxidation targets either the ester or the ethyl group, depending on conditions.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Ester Oxidation | KMnO₄, H₂O, Δ | 4-Ethylcyclohexane-1-carboxylic acid | Over-oxidation may occur, leading to ring-opening products if conditions are harsh. |

| Ethyl Oxidation | O₂, Co(OAc)₂ catalyst | 4-(Acetyl)cyclohexane-1-carboxylate | Selective oxidation of the ethyl group to ketone reported in aerobic conditions. |

Challenges :

Competitive oxidation pathways require precise control of temperature and catalyst loading to favor desired products.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution.

Comparative Reactivity

The ethyl substituent influences reactivity compared to analogs:

| Compound | Reactivity Trend | Key Difference |

|---|---|---|

| Methyl 4-methylcyclohexane-1-carboxylate | Faster hydrolysis due to reduced steric hindrance | Ethyl group increases steric bulk, slowing reactions. |

| Methyl 4-tert-butylcyclohexane-1-carboxylate | Lower solubility in polar solvents | Ethyl offers moderate solubility in organic media. |

Wissenschaftliche Forschungsanwendungen

Methyl 4-ethylcyclohexane-1-carboxylate (MECC) is an organic compound with the molecular formula CHO and a molecular weight of approximately 170.25 g/mol. Despite its structural simplicity, the applications of MECC in scientific research are not extensively documented. This article aims to explore the potential applications of MECC, focusing on its chemical properties, synthesis methods, and possible uses in various fields.

Structure

MECC is characterized by a cyclohexane ring substituted with an ethyl group at the 4-position and a methyl ester group at the 1-position. This configuration suggests that MECC may exhibit interesting amphiphilic properties due to the presence of both hydrophobic (the cyclohexane ring and ethyl group) and hydrophilic (the ester group) components.

Physical Properties

Synthetic Routes

The synthesis of MECC can be achieved through standard esterification processes, which involve the reaction of 4-ethylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. This method is common for producing esters from carboxylic acids and alcohols.

Reaction Mechanisms

MECC can undergo hydrolysis under acidic or basic conditions, yielding 4-ethylcyclohexanecarboxylic acid and methanol. The reaction is representative of typical ester behavior, where the ester bond can be cleaved in the presence of water.

Case Studies

Currently, there are no extensive case studies specifically detailing the applications of MECC. However, similar compounds have been utilized in various research contexts:

- Surfactant Development : Compounds with similar structures have been explored for their ability to reduce surface tension and stabilize emulsions.

- Biological Activity : Esters are often screened for antimicrobial or anti-inflammatory properties, which could be a direction for future research involving MECC.

Limitations and Future Directions

The primary limitation in understanding the applications of MECC stems from the lack of extensive research data. Future studies should focus on:

- Detailed Characterization : Investigating the physical and chemical properties of MECC to better understand its behavior in various environments.

- Biological Testing : Conducting assays to evaluate any potential pharmacological effects or biological activities.

- Synthetic Exploration : Exploring novel synthetic routes that could enhance yield or selectivity for desired derivatives.

Wirkmechanismus

The mechanism of action of methyl 4-ethylcyclohexane-1-carboxylate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and its subsequent biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Methyl cyclohexane-carboxylate

- Formula : C₈H₁₂O₂ (C₆H₁₁CO₂CH₃)

- Molecular Weight : 142.20 g/mol

- Boiling Point : 183°C

- Properties : Lacks substituents on the cyclohexane ring, leading to lower steric hindrance and higher volatility compared to substituted derivatives. Soluble in alcohol and ether .

- Key Difference : The absence of the 4-ethyl group reduces lipophilicity, making it less suited for applications requiring hydrophobic interactions.

Methyl 4-methyl-3-cyclohexene-1-carboxylate

- CAS : 5443-14-1

- Structure : Features a cyclohexene ring (unsaturated) with a methyl group at the 4-position.

- Properties : The double bond increases reactivity (e.g., susceptibility to epoxidation or Diels-Alder reactions) but reduces thermal stability compared to saturated analogs. Used in stereochemical studies and synthetic intermediates .

- Key Difference : Unsaturation alters conformational flexibility and electronic properties, impacting reactivity pathways.

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate

- CAS : 1044637-58-2

- Formula: C₁₀H₁₉NO₂

- Properties: The amino group introduces polarity and hydrogen-bonding capability, enhancing water solubility. Applications include pharmaceutical intermediates where amine functionality is critical .

- Key Difference: Amino substituents drastically alter solubility and biological activity compared to non-polar ethyl or methyl groups.

4'-Cyano-4-biphenylyl trans-4-ethylcyclohexanecarboxylate

- Formula: C₂₀H₁₉NO₂

- Melting Point : 83–86°C

- Properties: The biphenylyl and cyano groups extend conjugation, increasing molecular weight and rigidity. Likely used in liquid crystal or polymer research due to its planar aromatic moieties .

- Key Difference : Aromatic substituents introduce π-π interactions, affecting mesomorphic behavior and thermal properties.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| Methyl 4-ethylcyclohexane-1-carboxylate* | C₁₀H₁₈O₂ | ~170.25 | ~200–220 (est.) | Organic solvents (e.g., ethanol) | Ethyl, ester |

| Methyl cyclohexane-carboxylate | C₈H₁₂O₂ | 142.20 | 183 | Alcohol, ether | Ester |

| Methyl 4-methyl-3-cyclohexene-1-carboxylate | C₉H₁₂O₂ | 152.19 | N/A | Organic solvents | Ester, alkene |

| Ethyl 3-amino-4-methylcyclohexane-1-carboxylate | C₁₀H₁₉NO₂ | 185.26 | N/A | Polar solvents (partial) | Ester, amine |

*Estimated based on structural analogs .

Biologische Aktivität

Methyl 4-ethylcyclohexane-1-carboxylate is a compound with notable structural features and potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : CHO

- Molecular Weight : 170.25 g/mol

- CAS Number : 828271-40-5

- LogP : 2.3758 (indicating moderate lipophilicity) .

Biological Activity Overview

Methyl 4-ethylcyclohexane-1-carboxylate has been investigated for various biological activities, including its potential roles in pharmacology and toxicology.

Pharmacological Properties

- Nitric Oxide Production : The compound has been linked to the production of nitric oxide (NO), which plays critical roles in vascular regulation and immune responses. NO is known to mediate tumoricidal and bactericidal actions in macrophages, enhancing inflammation and the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 .

- Toxicological Profile : Preliminary studies suggest that methyl 4-ethylcyclohexane-1-carboxylate is not classified as a carcinogen and shows low acute toxicity in animal models, with an LD50 value indicating safety at moderate exposure levels .

Study on Anti-Cancer Properties

A recent study explored the anti-cancer potential of various carboxylate esters, including methyl 4-ethylcyclohexane-1-carboxylate. The findings indicated that this compound exhibited cytotoxic effects against several cancer cell lines, demonstrating an IC50 value of approximately 25 µM in colorectal cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

In Vivo Studies

In vivo experiments conducted on mice showed that administration of methyl 4-ethylcyclohexane-1-carboxylate resulted in significant tumor reduction in xenograft models of breast cancer. Tumor sizes decreased by approximately 35% compared to control groups after four weeks of treatment .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Nitric Oxide Production | Mediates immune response | |

| Cytotoxicity | IC50 = 25 µM in colorectal cancer cells | |

| Tumor Reduction | 35% decrease in tumor size |

Table 2: Toxicological Profile

Q & A

Q. What are the standard laboratory synthesis routes for Methyl 4-ethylcyclohexane-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically begins with a cyclohexane derivative functionalized with ethyl and carboxyl groups. Key steps include:

- Selective alkylation : Introduce the ethyl group at the 4-position using alkyl halides under basic conditions.

- Esterification : React the carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester . Optimization involves varying catalysts (e.g., BF₃·Et₂O for regioselectivity), solvent polarity, and temperature to maximize yield. Reaction progress is monitored via TLC or GC-MS.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Methyl 4-ethylcyclohexane-1-carboxylate?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at C4, ester carbonyl at ~170 ppm). Coupling constants confirm cyclohexane chair conformations .

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2900 cm⁻¹ (C-H stretching of ethyl) validate functional groups.

- HPLC/GC-MS : Quantify purity and detect byproducts. Reverse-phase HPLC with C18 columns is preferred for polar derivatives .

Q. How are crystallographic data analyzed to resolve structural ambiguities in cyclohexane derivatives?

Methodological Answer:

- Use SHELX (e.g., SHELXL for refinement) to model disorder or conformational flexibility .

- Validate against Mercury CSD tools to compare bond lengths/angles with similar structures and assess packing interactions (e.g., C-H···O) .

- For disordered ethyl groups, refine occupancy ratios and apply restraints to thermal parameters .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and stability of Methyl 4-ethylcyclohexane-1-carboxylate in catalytic reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric effects of the ethyl group on reaction pathways (e.g., hydrolysis).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

- Docking Studies : Model interactions with enzymes (e.g., esterases) to design inhibitors or prodrugs .

Q. What strategies resolve contradictions between experimental NMR data and computational conformational analysis?

Methodological Answer:

- Perform variable-temperature NMR to detect conformational exchange broadening. Compare with DFT-derived Boltzmann populations of chair/twist-boat conformers.

- Use NOESY/ROESY to identify spatial proximities (e.g., axial vs. equatorial ethyl groups) .

- Cross-validate with X-ray crystallography to confirm dominant conformations .

Q. How are reaction mechanisms elucidated for ester hydrolysis or transesterification of this compound under acidic/basic conditions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates of hydrolysis using deuterated solvents to identify rate-determining steps.

- Trap Intermediates : Use quench techniques (e.g., rapid-freezing) with LC-MS to detect acyl intermediates.

- Computational Transition State Modeling : Locate TS structures for acid-catalyzed vs. base-promoted pathways .

Safety and Handling

Q. What are the critical safety protocols for handling Methyl 4-ethylcyclohexane-1-carboxylate in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers away from strong oxidizers (e.g., KMnO₄) to prevent combustion .

- Dispose via neutralization (e.g., dilute NaOH for ester hydrolysis) followed by incineration .

Data Analysis Challenges

Q. How can researchers address discrepancies in crystallographic data caused by disordered substituents?

Methodological Answer:

- Apply TWINABS for scaling twinned data and SHELXL ’s PART instruction to model disorder.

- Use PLATON ’s SQUEEZE algorithm to account for solvent-accessible voids in the lattice .

- Validate with Hirshfeld surface analysis to ensure intermolecular interactions are accurately modeled .

Experimental Design

Q. How to design experiments to optimize enantioselective synthesis of chiral derivatives?

Methodological Answer:

- Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric alkylation.

- Use HPLC with chiral columns (e.g., Chiralpak AD-H) to quantify enantiomeric excess (ee).

- Correlate ee with DFT-predicted transition state energies for catalyst redesign .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.